Product packaging for 2,3-Pyrazinedicarboxylic acid(Cat. No.:CAS No. 89-01-0)

2,3-Pyrazinedicarboxylic acid

Cat. No.: B051412
CAS No.: 89-01-0
M. Wt: 168.11 g/mol
InChI Key: ZUCRGHABDDWQPY-UHFFFAOYSA-N
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Description

2,3-Pyrazinedicarboxylic acid is a versatile and valuable heterocyclic building block in scientific research, primarily recognized for its exceptional chelating properties. The adjacent nitrogen atoms in the pyrazine ring and the two carboxylic acid groups create a multifunctional ligand capable of forming stable coordination complexes with a wide range of metal ions. This makes it a compound of significant interest in the field of coordination chemistry for the design and synthesis of metal-organic frameworks (MOFs), catalysts, and magnetic materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O4 B051412 2,3-Pyrazinedicarboxylic acid CAS No. 89-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazine-2,3-dicarboxylic acid
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InChI

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12)
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InChI Key

ZUCRGHABDDWQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
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Molecular Formula

C6H4N2O4
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DSSTOX Substance ID

DTXSID70237467
Record name 2,3-Pyrazinedicarboxylic acid
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Molecular Weight

168.11 g/mol
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CAS No.

89-01-0
Record name 2,3-Pyrazinedicarboxylic acid
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Historical Context and Evolution of Research on the Compound

The study of 2,3-pyrazinedicarboxylic acid has evolved significantly since its initial synthesis. Early preparative methods focused on the oxidation of quinoxaline (B1680401). orgsyn.org One of the most common historical methods involved the oxidation of quinoxaline using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) under reflux conditions. orgsyn.org Researchers also explored electrolytic oxidation as an alternative route. orgsyn.org

A notable advancement in the purification of the compound was the discovery of its monopotassium salt, which exhibits significantly lower water solubility compared to the free acid, facilitating its precipitation and isolation. The foundational synthesis often began with the reaction of o-phenylenediamine (B120857) and glyoxal (B1671930) to produce the quinoxaline precursor. orgsyn.org

The focus of research has progressively shifted from fundamental synthesis to application-oriented studies. Early investigations documented the creation of various esters of pyrazinoic and pyrazine-2,3-dicarboxylic acids, expanding the chemical library of its derivatives. acs.org The first determination of its solid-state structure, specifically of its dihydrate form, was accomplished in the 1970s through X-ray diffraction, providing crucial insights into its molecular geometry and hydrogen bonding patterns. oup.com In subsequent years, research began to uncover its potential as an intermediate in the synthesis of bioactive molecules, including compounds investigated for anti-tuberculosis activity. More recent synthetic developments have introduced alternative, milder oxidation systems, such as using sodium chlorate (B79027) with a copper sulfate (B86663) and sulfuric acid catalyst, which offers better control over reaction conditions. google.com

Key Synthesis Methods for this compound
Method Starting Material Reagents/Conditions Notes
Permanganate OxidationQuinoxaline orgsyn.orgPotassium permanganate (KMnO₄); Aqueous, reflux (68–90°C) A traditional method with yields around 70%.
Electrolytic OxidationQuinoxaline orgsyn.orgElectrochemical oxidation on a nickel electrode. An alternative to chemical oxidants.
Chlorate OxidationQuinoxaline google.comSodium chlorate (NaClO₃); CuSO₄/H₂SO₄ catalyst; 40-150 °C. google.comA milder reaction with more easily controlled temperature. google.com

Significance of the Pyrazine Dicarboxylate Moiety in Contemporary Chemistry

Oxidation of Quinoxaline (B1680401) Precursors

The conversion of quinoxaline to this compound involves the cleavage of the benzene (B151609) ring fused to the pyrazine core. This transformation is typically accomplished using strong oxidizing agents.

The oxidation of quinoxaline using potassium permanganate (B83412) (KMnO₄) is a well-documented and traditional method for preparing this compound. orgsyn.orgthieme-connect.de This reaction is typically performed by treating quinoxaline with a hot aqueous solution of potassium permanganate. orgsyn.orgblogspot.com The process involves the oxidative cleavage of the heterocyclic ring of quinoxaline.

The reaction requires careful control of the conditions to achieve good yields, which are reported to be in the range of 71-77%. researchgate.net A detailed procedure involves adding a saturated aqueous solution of potassium permanganate to a hot (approx. 90°C) aqueous solution of quinoxaline, causing the mixture to boil gently. orgsyn.org The rate of addition is controlled to manage the exothermic reaction. orgsyn.org Following the oxidation, the manganese dioxide byproduct is filtered off, and the resulting dipotassium (B57713) salt of the acid is treated with hydrochloric acid to precipitate the final product. orgsyn.org The crude product can then be purified by recrystallization from acetone. blogspot.com This method is also applicable to substituted quinoxalines, yielding the corresponding substituted pyrazinedicarboxylic acids. thieme-connect.de For instance, 2-methylquinoxaline (B147225) can be oxidized to 2-methyl-5,6-pyrazinedicarboxylic acid in 70-75% yields using this procedure. orgsyn.org

Table 1: Permanganate-Mediated Oxidation of Quinoxaline

Parameter Value/Condition Source(s)
Starting Material Quinoxaline orgsyn.org
Oxidizing Agent Potassium Permanganate (KMnO₄) orgsyn.org
Solvent Water orgsyn.org
Reaction Temperature ~90°C (maintained at gentle boil) orgsyn.org
Reactant Ratio 1.12 moles Quinoxaline to 6.6 moles KMnO₄ orgsyn.org
Work-up Filtration of MnO₂, acidification with HCl orgsyn.orgblogspot.com
Purification Recrystallization from acetone orgsyn.org

| Yield | 71-77% | orgsyn.orgresearchgate.net |

An alternative oxidation method utilizes sodium chlorate (B79027) (NaClO₃) as the oxidant in an acidic medium. google.com This approach is described as a milder reaction that is easier to control compared to permanganate oxidation. google.com The synthesis is carried out by reacting quinoxaline in water with sodium chlorate in the presence of a copper sulfate (B86663) and concentrated sulfuric acid system. google.com

The reaction is typically conducted by heating the acidic copper sulfate solution, adding quinoxaline, and then adding sodium chlorate in batches while maintaining the temperature between 80°C and 110°C for several hours. google.com The product is initially isolated as a quinoxaline copper solid, which is then treated with a sodium hydroxide (B78521) solution. google.com Subsequent acidification with concentrated hydrochloric acid to a pH of 1 precipitates the this compound. google.com Yields for this method have been reported in the range of 40% to 56%. google.com

Table 2: Chlorate-Based Oxidation of Quinoxaline - Example Conditions and Yields

Quinoxaline (mol) Sodium Chlorate (mol) Reaction Temp. Yield Source(s)
0.03 0.15 80°C 48.4% google.com
0.03 0.12 80°C 49.2% google.com
0.03 0.105 90°C 40.3% google.com

Alternative Synthetic Approaches and Modifications

Besides the common oxidation routes, other methods for the synthesis of this compound have been explored. Electrolytic oxidation of quinoxaline has been reported as an alternative to chemical oxidation. orgsyn.org More specific electrochemical methods have been investigated, involving the oxidation of quinoxaline on a nickel or copper electrode with electrochemically regenerated potassium permanganate. researchgate.netresearchgate.net These electrochemical approaches are considered potentially greener alternatives, though factors like scalability and yield are still under investigation. For the process using a copper anode, current efficiencies of approximately 55% and substance efficiencies up to 72% have been achieved. researchgate.net

Another synthetic route starts from 2,3-dicyanopyrazine, which can be converted to this compound. chemicalbook.com This involves a multi-step reaction sequence, beginning with methanol (B129727) and followed by refluxing in water. chemicalbook.com

Mechanistic Investigations of Synthesis Reactions

The fundamental mechanism for the conversion of quinoxaline to this compound via oxidation is the oxidative cleavage of the fused benzene ring. blogspot.com In the permanganate-mediated reaction, the potent oxidizing power of KMnO₄ under hot aqueous conditions is responsible for breaking the carbon-carbon bonds of the benzene portion of the quinoxaline molecule, leaving the more stable pyrazine ring intact, which is then functionalized with carboxylic acid groups. thieme-connect.de

Crystallographic Studies and Polymorphism

The solid-state structure of this compound (PDCA) has been elucidated through single-crystal X-ray diffraction, revealing the existence of different polymorphic forms, primarily distinguished by their hydration state.

Anhydrous and Hydrated Forms

Table 1: Crystallographic Data for an Anhydrous Form of this compound

Parameter Value
Crystal System Monoclinic
Formula C₆H₄N₂O₄

Note: This table is based on data reported for a specific unsolvated form and may not represent all possible anhydrous polymorphs. researchgate.net

Hydrogen Bonding Networks and Supramolecular Interactions in Solid State Structures

The crystal structures of this compound are stabilized by extensive hydrogen bonding networks, which are fundamental to their supramolecular assembly. In the dihydrate forms, water molecules play a crucial role, participating in hydrogen bonds with the carboxylic acid groups, often involving (carboxyl)O-H···O(water) interactions. researchgate.net

In the anhydrous form, the molecules self-assemble into layers through hydrogen bonds, with observed O···O distances ranging from 2.728 (2) to 2.773 (2) Å. researchgate.net These layers are further connected by van der Waals interactions, with a reported shortest distance of 3.5 Å between adjacent layers. researchgate.net The nature of the hydrogen bonding in pyrazine dicarboxylic acids typically involves O-H···O interactions, in contrast to some pyrazine monocarboxylic acids where O-H···N bonds are observed. researchgate.net These interactions guide the formation of specific supramolecular synthons, which are recurring patterns of non-covalent bonds that define the crystal architecture.

Dihedral Angles and Conformational Analysis

A key structural feature of this compound is the orientation of the two carboxylic acid groups relative to the central pyrazine ring. This is quantified by the dihedral angles between the plane of the carboxylic groups and the pyrazine ring plane.

In one studied anhydrous polymorph, the two independent molecules in the asymmetric unit exhibit different conformations. researchgate.net

In the first molecule, the planes of the carboxylic groups form dihedral angles of 22.7 (2)° and 50.0 (2)° with the pyrazine ring. researchgate.net

In the second molecule, these angles are 9.7 (2)° and 79.1 (2)°. researchgate.net

This conformational variance highlights the molecule's flexibility. In general, it has been observed that one carboxylic group tends to be more coplanar with the pyrazine ring, while the other is twisted at a significant angle, approaching 90 degrees. researchgate.net This contrasts with other structures, such as a triclinic polymorph of pyridazine-3,6-dicarboxylic acid monohydrate, where the dihedral angles are much smaller at 2.0 (2)° and 5.6 (2)°. researchgate.net

Table 2: Dihedral Angles in an Anhydrous Form of this compound

Molecule in Asymmetric Unit Dihedral Angle (Carboxylic Group 1 vs. Pyrazine Ring) Dihedral Angle (Carboxylic Group 2 vs. Pyrazine Ring)
Molecule 1 22.7 (2)° 50.0 (2)°

Data sourced from a study on a new unsolvated form of the compound. researchgate.net

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insight into the molecular structure and bonding of this compound. These experimental methods are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to achieve complete and accurate assignments of the vibrational modes. tandfonline.comtandfonline.comresearchgate.netnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The O-H stretching vibrations of the carboxylic acid groups are typically observed in the region of 3153 cm⁻¹. researchgate.net The C=O stretching vibration, a strong and characteristic band for carboxylic acids, is also a prominent feature. The C–N stretching modes within the pyrazine ring are found in the 1545–1165 cm⁻¹ region. tandfonline.com The analysis of these spectra, often performed on solid samples, helps in understanding intermolecular interactions, as shifts in vibrational frequencies (like the red shift of the O-H stretching frequency) can indicate involvement in hydrogen bonding. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The FT-Raman spectrum of this compound has also been recorded and analyzed. tandfonline.comtandfonline.com For instance, the O-H stretching vibration is observed around 3147 cm⁻¹. researchgate.net The pyrazine ring vibrations, which involve complex combinations of C–C and C–N movements, are also active in the Raman spectrum. tandfonline.com Theoretical calculations have shown good agreement with experimental Raman frequencies, aiding in the detailed assignment of vibrational modes. tandfonline.com

Table 3: Selected Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode FTIR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
O-H Stretch ~3153 ~3147

Note: These are approximate frequency regions based on combined experimental and theoretical studies. tandfonline.comresearchgate.net

Coordination Chemistry and Supramolecular Architecture

Ligand Properties and Coordination Modes

The coordination behavior of 2,3-pyrazinedicarboxylic acid is fundamentally dictated by its functional groups and their spatial arrangement.

This compound is a multidentate ligand possessing six potential donor atoms: four oxygen atoms from the two carboxylate groups and two nitrogen atoms within the pyrazine (B50134) ring. google.com It can exist in singly deprotonated (Hpzdc⁻) or doubly deprotonated (pzdc²⁻) forms, allowing it to adapt to the charge and coordination preferences of different metal centers. researchgate.netshef.ac.uk This dicarboxylate functionality is key to its role in forming stable complexes and extended coordination polymers. researchgate.net The anion's ability to react with metal salts often yields insoluble polynuclear materials, making it a valuable component in crystal engineering. researchgate.net

The spatial arrangement of the nitrogen and carboxylate donors allows for both chelating and bridging coordination modes, leading to the formation of diverse supramolecular architectures ranging from discrete molecules to infinite one-, two-, and three-dimensional networks. google.com

Chelating Mode : The ligand can chelate a metal ion using a pyrazine nitrogen atom and an adjacent carboxylate oxygen atom, forming a stable five-membered ring. This mode is observed in various complexes, including those with palladium(II) and lithium(I). chemicalbook.com

Bridging Mode : More commonly, the pzdc²⁻ ligand acts as a bridge between two or more metal centers. It can bridge two neighboring metal atoms to form one-dimensional (1D) chains. researchgate.net In complexes with transition metals like copper(II), cobalt(II), and nickel(II), the pzdc²⁻ ligand bridges metal centers to form extended linear chains. researchgate.netshef.ac.uk With lanthanides such as neodymium(III), the ligand demonstrates more complex bridging behaviors, adopting tetradentate, hexadentate, or even heptadentate coordination modes to link multiple metal centers into a three-dimensional (3D) framework. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes and Coordination Polymers

The versatile coordinating ability of this compound has been exploited to synthesize a vast number of coordination compounds with various metals, typically through hydrothermal methods or slow evaporation from aqueous solutions.

The interaction of H₂pzdc with first-row transition metals frequently results in the formation of coordination polymers with interesting structural and magnetic properties.

Copper(II) Complexes : A variety of Cu(II) coordination polymers have been synthesized. google.comnih.gov In one example, the pzdc²⁻ ligand bridges copper ions to form extended chains. shef.ac.uk Another study reports the synthesis of four different copper(II) coordination polymers, most of which form polymeric chains with polynuclear structures. google.com

Zinc(II) Complexes : Hydrothermal synthesis has yielded several one-dimensional zinc(II) complexes, including structures described as square-wave-like chains, ladder-like chains, and zigzag chains. wikipedia.org In these compounds, the Zn(II) centers typically adopt an octahedral coordination geometry, and the 1D chains are further assembled into 3D supramolecular networks through hydrogen bonding and π–π stacking interactions. wikipedia.org

Cobalt(II) and Nickel(II) Complexes : Complexes with Co(II) and Ni(II) have been prepared with both the singly (Hpzdc⁻) and doubly (pzdc²⁻) deprotonated forms of the ligand. researchgate.netshef.ac.uk For instance, [Ni(Hpzdc)₂(H₂O)₂] consists of discrete monometallic units linked by hydrogen bonds into a 3D network. researchgate.netshef.ac.uk In contrast, [Co(pzdc)(H₂O)₂]·2H₂O and the isomorphous [Ni(pzdc)(H₂O)₂]·2H₂O feature structures where the pzdc²⁻ ligand bridges metal centers to form extended linear chains. researchgate.netshef.ac.uk Magnetic susceptibility studies on these Co(II) and Ni(II) complexes have revealed weak antiferromagnetic interactions between the metal centers. researchgate.netshef.ac.uknih.gov

Palladium(II) Complex : A mononuclear palladium(II) complex, [Pd(pzdc)(NH₃)₂], has been synthesized and characterized. chemicalbook.com In this structure, the palladium atom has a square-planar coordination geometry. The pzdc²⁻ ligand acts as a zwitterionic moiety, coordinating to the palladium center in a chelating fashion through one pyrazine nitrogen atom and one oxygen atom from an adjacent carboxylate group. chemicalbook.com

Table 1: Selected Transition Metal Complexes with 2,3-Pyrazinedicarboxylate
Compound FormulaMetal IonCoordination GeometryStructural MotifReference
[Cu(pzdc)(H₂O)₂]·2H₂OCu(II)Not Specified1D Linear Chain researchgate.net
[Zn(pzdc)·3H₂O]·H₂OZn(II)Octahedral1D Square-wave-like Chain wikipedia.org
[Co(pzdc)(H₂O)₂]·2H₂OCo(II)Not Specified1D Linear Chain researchgate.net
[Ni(Hpzdc)₂(H₂O)₂]Ni(II)Not SpecifiedMonometallic units linked by H-bonds into 3D network researchgate.netshef.ac.uk
[Pd(pzdc)(NH₃)₂]Pd(II)Square-planarMononuclear Complex (Chelating ligand) chemicalbook.com

The reactions of H₂pzdc with lanthanide ions often lead to highly coordinated, three-dimensional structures due to the larger ionic radii and higher coordination numbers preferred by these metals.

Neodymium(III) Complex : A notable example is the coordination polymer [Nd₂(pzdc)₃(H₂O)]n·nH₂O, prepared via hydrothermal synthesis. researchgate.net Single-crystal X-ray diffraction revealed a complex three-dimensional framework. In this structure, each Nd(III) atom is nine-coordinated, but the coordination environments differ between metal centers. The pzdc²⁻ ligands display remarkable versatility, adopting bridging tetradentate, hexadentate, and heptadentate modes to connect the Nd(III) ions. researchgate.net

Table 2: Lanthanide Complex with 2,3-Pyrazinedicarboxylate
Compound FormulaMetal IonCoordination NumberStructural MotifReference
[Nd₂(pzdc)₃(H₂O)]n·nH₂ONd(III)93D Framework with tetradentate, hexadentate, and heptadentate bridging ligands researchgate.net

While less common, complexes with alkali metals have also been synthesized, demonstrating the ligand's broad coordination capabilities.

Lithium(I) Complex : The reaction of H₂pzdc with Li₂CO₃ yields a hydrated polymeric dinuclear lithium complex. The structure consists of two distinct Li atoms, both having a distorted trigonal-bipyramidal geometry. The pyrazine-2,3-dicarboxylate ligands coordinate to the lithium ions exclusively in a chelating fashion, utilizing both a nitrogen atom and an oxygen atom.

Table 3: Alkali Metal Complex with 2,3-Pyrazinedicarboxylate
Compound FormulaMetal IonCoordination GeometryLigand Coordination ModeReference
[Li₂(pzdc)₂(H₂O)₃]n (Polymeric Dinuclear Complex)Li(I)Distorted Trigonal-BipyramidalChelation

Silver(I) Clusters

This compound and its anions are effective ligands for the construction of polynuclear metal clusters. An notable example is a three-dimensional silver(I) cluster, with the formula [Ag₃(C₆H₂N₂O₄)(C₆H₃N₂O₄)]n. In this complex, the pyrazine-2,3-dicarboxylate ligands (pzdca²⁻ and Hpzdca⁻) exhibit both bridging and chelating coordination modes. The coordination environment for each silver(I) ion is distinct, resulting in AgN₃O, AgNO₃, and AgO₄ tetrahedral geometries within the same structure researchgate.net.

Metal-Organic Frameworks (MOFs) Derived from the Compound

The rigid and multitopic nature of this compound makes it an excellent building block for the synthesis of Metal-Organic Frameworks (MOFs).

Synthesis and Structural Design of MOFs

The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods, where the acid is reacted with a metal salt. The design of these MOFs is guided by the principles of reticular chemistry, where the geometry of the ligand and the coordination preferences of the metal ion dictate the resulting topology of the framework researchgate.net. For instance, a three-dimensional MOF containing both iron(II) and silver(I) ions has been synthesized using a derivative, 2-pyrazinecarboxylic acid, resulting in a structure with a large window size of 12.1 × 12.0 Å and 23.8% solvent-accessible space acs.org. The synthesis of coordination polymers of neodymium(III) with this compound through hydrothermal methods has also been reported chemicalbook.com.

Pillared-Layer Coordination Polymers and Molecular Gates

Pillared-layer coordination polymers are a subclass of MOFs where two-dimensional layers are linked by "pillar" ligands to create a three-dimensional structure. A notable example is a 3D pillared-layer coordination polymer with the formula {[Cd₂(pzdc)₂(H₂O)₂]·5(H₂O)·(CH₃CH₂OH)}n, where H₂pzdc is this compound nih.gov. This framework demonstrates functionality as a molecular gate. The pillar ligand in this structure is rotatable and possesses ethylene (B1197577) glycol side chains. The rotation of this pillar, triggered by the inclusion of guest molecules, acts as a locking and unlocking mechanism for the pores nih.gov. The removal of guest water molecules leads to a dried form, [Cd₂(pzdc)₂L]n, which has no void volume. This dried form shows selective adsorption of CO₂ over N₂ and O₂ nih.gov. The framework exhibits reversible single-crystal-to-single-crystal transformations upon the removal and rebinding of guest molecules nih.gov.

CompoundFormulaPillar LigandKey FeatureGuest Selectivity
1{[Cd₂(pzdc)₂(H₂O)₂]·5(H₂O)·(CH₃CH₂OH)}n2,5-bis(2-hydroxyethoxy)-1,4-bis(4-pyridyl)benzeneRotatable pillar acting as a molecular gateFavors CO₂ over N₂ and O₂

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to form specific and directional non-covalent interactions is central to its use in supramolecular chemistry and crystal engineering.

Recurrent Supramolecular Synthons (e.g., H-bonded dimers, π…π interactions)

In the solid state, this compound and its derivatives frequently form predictable patterns of intermolecular interactions known as supramolecular synthons. One of the most robust and recurrent synthons is the hydrogen-bonded centrosymmetric dimer, specifically the R²₂(8) motif, which can be a homosynthon or a heterosynthon mdpi.com. In addition to strong hydrogen bonding, π…π stacking interactions between the pyrazine rings play a crucial role in stabilizing the crystal structures mdpi.com. The interplay of these interactions directs the self-assembly of the molecules into higher-order structures. In a series of salts with aromatic polyamines, O…H/H…O interactions were found to be the main contributor to the crystal packing mdpi.com.

Synthon TypeDescriptionRecurrence
R²₂(8) H-bonded dimer A cyclic motif formed by two molecules through two hydrogen bonds.Frequently observed as both homo- and heterosynthons in cocrystals and salts.
π…π stacking Non-covalent interaction between aromatic rings.Commonly stabilizes the crystal packing in layered structures.

Crystal Formation with Co-formers (e.g., creatinine, pyrimidinol derivatives)

The principles of crystal engineering have been successfully applied to form multicomponent crystals (cocrystals) of this compound with other molecules, known as co-formers.

A well-characterized example is the 1:1 proton-transfer compound formed with creatinine. The crystal structure of [(C₄H₈N₃O⁺)(C₆H₃N₂O₄⁻)] reveals a chain structure based on a primary asymmetric cyclic hydrogen-bonding dimer. This dimer is formed through the carboxylate group and the hetero-nitrogen of the acid, and the protonated imine and the adjacent hetero-amine proton of creatinine.

This compound has also been shown to form crystals with pyrimidinol derivatives, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893) chemicalbook.com. In a related cocrystal of a pyrimidine (B1678525) derivative (2-amino 4-methoxy 6-methyl pyrimidine) with sorbic acid, a supramolecular heterotetrameric synthon R²₂(8) is formed, which is extended through further N−H•••O and O−H•••N hydrogen bonding interactions researchgate.net. This demonstrates the potential for forming robust, hydrogen-bonded networks with this class of co-formers.

Co-formerResulting StructureKey Interactions
Creatinine 1:1 proton-transfer compound with a chain structure.Asymmetric cyclic hydrogen-bonding dimer.
Pyrimidinol Derivatives Formation of cocrystals.Expected to form robust hydrogen-bonded networks, likely involving R²₂(8) synthons.

Magnetic Properties of Coordination Compounds

The magnetic properties of coordination compounds derived from this compound are of significant interest, revealing a range of behaviors from antiferromagnetism to ferromagnetism. These properties are intrinsically linked to the nature of the metal ions, their d-electron configurations, and the structural motifs established by the coordination of the pyrazinedicarboxylate ligand. The ligand's ability to bridge metal centers facilitates magnetic exchange interactions, leading to cooperative magnetic phenomena.

Transition Metal Complexes: Antiferromagnetic and Ferromagnetic Coupling

Magnetic susceptibility studies on a series of coordination polymers involving first-row transition metals and the 2,3-pyrazinedicarboxylate (pyzdc²⁻) or mono-protonated (pyzdcH⁻) ligand have revealed weak antiferromagnetic interactions in several cobalt(II), nickel(II), and copper(II) compounds. mdpi.com In these structures, the pyzdc²⁻ ligands bridge the metal centers to form extended linear chains, providing a pathway for magnetic exchange. mdpi.com The magnitude of this exchange is influenced by the specific structural details and the d-electron configuration of the metal ion. mdpi.com

For instance, in a series of compounds with the general formula M(pyzdc)·xH₂O (where M = Co, Ni, Cu), antiferromagnetic coupling between adjacent metal ions bridged by the pyrazinedicarboxylate ligand is a common feature. The strength of these interactions, represented by the exchange parameter J, varies depending on the metal and the precise coordination geometry.

Table 1: Antiferromagnetic Exchange Parameters in 2,3-Pyrazinedicarboxylate Complexes
CompoundMetal IonExchange Parameter
[Ni(pyzdcH)₂(H₂O)₂]Nickel(II)-zJ = 0.033 cm⁻¹
Co(pyzdc)·2H₂OCobalt(II)-J = 0.11 cm⁻¹
Ni(pyzdc)·2H₂ONickel(II)-J = 0.74 cm⁻¹
[Cu(pyzdc)(H₂O)]·H₂OCopper(II)-J = 0.049 cm⁻¹
Cu(pyzdc)Copper(II)-J = 1.14 cm⁻¹

This table summarizes the reported magnetic exchange parameters for several transition metal complexes with 2,3-pyrazinedicarboxylate ligands, indicating weak antiferromagnetic interactions. Data sourced from Canadian Science Publishing. mdpi.com

Conversely, ferromagnetic interactions have also been observed. A notable example is (2,3-pyrazinedicarboxylato)copper(II) hydrochloride, which is described as a pyrazine-bridged ferromagnetic linear chain. acs.org In other systems, the nature of the magnetic coupling can be highly dependent on the dimensionality and specific linkage of the coordination network. For example, ferromagnetic coupling was found in a two-dimensional copper(II) compound, a behavior attributed to the unusual coordination mode involving both in-plane and out-of-plane linkages of the bridging pyrazine rings. nih.gov

Table 2: Ferromagnetic Interactions in Selected Copper(II) 2,3-Pyrazinedicarboxylate Complexes
Compound TypeInteraction TypeStructural Feature
(2,3-pyrazinedicarboxylato)copper(II) hydrochlorideFerromagneticPyrazine-bridged linear chain acs.org
2D Copper(II) Coordination PolymerFerromagneticIn-plane and out-of-plane bridging by pyrazine rings nih.gov

This table highlights examples of ferromagnetic behavior in copper(II) complexes, linking the magnetic properties to their structural characteristics.

Lanthanide Complexes and Single-Molecule Magnet Behavior

The development of lanthanide-based coordination polymers is a major focus in the field of molecular magnetism, particularly for creating Single-Molecule Magnets (SMMs). mdpi.combohrium.com SMMs are individual molecules that can exhibit slow relaxation of magnetization, a property that makes them candidates for high-density data storage and quantum computing. rsc.orgresearchgate.net This behavior arises from the combination of a large spin ground state and significant magnetic anisotropy, which are characteristic features of many lanthanide ions, especially dysprosium(III) and terbium(III). rsc.orguoa.gr

The coordination environment imposed by the organic ligand is critical for inducing and tuning SMM properties. bohrium.com Ligands like this compound are of interest because their carboxylate and pyrazine nitrogen donors can create specific coordination geometries around the lanthanide ion that enhance magnetic anisotropy. rsc.org While detailed magnetic studies on SMM behavior in complexes derived specifically from this compound and lanthanide ions are an emerging area, research on related pyridyl-dicarboxylate systems has demonstrated the viability of this approach. For instance, a dysprosium-based metal-organic framework with a pyridyl-dicarboxylate ligand has been shown to exhibit zero-field SMM behavior with a significant effective energy barrier for magnetization reversal. rsc.org The rational design of such high-performance SMMs depends critically on controlling the local geometry of the lanthanide ions within the framework. mdpi.combohrium.com

Applications in Advanced Materials Science

Fluorescent Materials and Photoelectric Devices

Coordination polymers derived from 2,3-Pyrazinedicarboxylic acid have been shown to exhibit notable photoluminescent properties, making them subjects of research for applications in lighting and display technologies.

When this compound (as the pyrazine-2,3-dicarboxylate ligand) is coordinated with certain metal ions, the resulting metal-organic framework can function as a fluorescent chromophore. Research into lead-based MOFs incorporating this ligand has demonstrated the presence of solid-state photoluminescence at room temperature. researchgate.net In these materials, the luminescence is attributed to metal-centered transitions, indicating that the interaction between the lead(II) ions and the pyrazine-2,3-dicarboxylate ligand creates a system capable of emitting light. researchgate.net Similarly, a novel three-dimensional silver(I)-based MOF incorporating the pyrazine-2,3-dicarboxylate ligand has also been characterized as having photoluminescent properties. researchgate.net These findings establish that the ligand plays a crucial role in the formation of light-emitting coordination polymers.

The development of materials that exhibit solid-state luminescence is a key area of research for creating next-generation photoelectric devices, including OLEDs. researchgate.net Materials such as the lead-based MOFs synthesized with this compound are investigated for these purposes due to their photoluminescent characteristics. researchgate.net The ability of these coordination polymers to emit light under excitation suggests their potential as active components in emissive layers for displays and lighting, although this application remains an area of ongoing research and development for this specific class of materials.

Gas Separation and Adsorption Technologies

The ability of this compound to form porous coordination polymers (PCPs) and MOFs makes it a candidate for applications in gas storage and separation, which are critical for environmental and energy-related fields.

Porous coordination polymers using pyrazine-2,3-dicarboxylate (pzdc) as a linker have been studied for their potential in carbon dioxide capture. A cobalt-based framework, Co2(pzdc)2(bpy) (where bpy is 4,4'-bipyridine), was investigated for its CO2 uptake, which was found to induce structural changes in the material, including the rotation of the carboxylate groups. osti.gov The interactions between the adsorbent and the CO2 molecules were found to be approximately 30% stronger in this cobalt-based material compared to a similar copper-based framework, Cu2(pzdc)2(bpy). osti.gov The study of Cu2(pzdc)2(bpy), also known as CPL-2, revealed that its textural properties and CO2 adsorption performance at low pressures are highly dependent on the activation temperature, which influences the effective surface area and micropore volume. researchgate.net

Coordination polymers synthesized using this compound have demonstrated significant potential for hydrogen storage. The porous structures of these materials allow for the adsorption of hydrogen molecules. Specific research into new coordination polymers of copper(II) and cadmium(II) ions with the pyrazine-2,3-dicarboxylato ligand has yielded promising results for hydrogen storage applications.

Metal IonHydrogen Storage Capacity (ml/g)Conditions
Copper(II)296~75 bar and 75 K
Cadmium(II)330~75 bar and 75 K

This table presents the measured hydrogen storage capacities for two different coordination polymers derived from this compound.

Ion Exchange Materials

Coordination polymers based on this compound have been shown to function as dynamic materials capable of undergoing structural transformations through ion exchange. A lead-based coordination polymer, Pb2Cl2(Hpzdc)2(H2O)2 (where Hpzdc is the monoprotonated form of the acid), exhibits the ability for rapid, room-temperature cation exchange. researchgate.net When this one-dimensional polymer is soaked in aqueous solutions containing other metal cations, it can transform into new two-dimensional or three-dimensional structures. researchgate.netelsevierpure.com This property highlights its potential use as an ion exchange material, where the framework can selectively uptake certain cations from a solution, leading to a significant change in its own structure and properties.

Initial PolymerSoaking Solution CationResulting StructureDimensionality
Pb2Cl2(Hpzdc)2(H2O)2Hg(II)Pb(pzdc)(H2O)2D
Pb2Cl2(Hpzdc)2(H2O)2Co(II)Pb2.67Co0.33(pzdc)3(H2O)3D
Pb2Cl2(Hpzdc)2(H2O)2Cu(II)Known Cu(II) structureN/A

This table summarizes the structural transformations of a lead-based coordination polymer upon exposure to different metal cations in an aqueous solution, demonstrating its cation exchange capabilities. researchgate.netelsevierpure.com

Specialty Polymer Systems

The incorporation of heterocyclic aromatic rings, such as pyrazine (B50134), into the main chain of polymers is a recognized strategy for developing high-performance materials with enhanced thermal stability, mechanical strength, and specific functionalities. This compound, with its rigid structure and nitrogen-containing aromatic core, presents itself as a compelling monomer for the synthesis of specialty polymers like aromatic polyamides (aramids) and polyimides. These polymers are anticipated to exhibit superior properties suitable for advanced applications. However, a comprehensive review of available scientific literature reveals a notable scarcity of detailed research specifically focused on the synthesis and characterization of high-performance polyamides and polyimides derived directly from this compound.

While extensive research exists on aromatic polyamides and polyimides synthesized from various other aromatic dicarboxylic acids, and even other heterocyclic monomers like 2,5-furandicarboxylic acid, specific data regarding polymers from this compound remains limited. Studies on related structures, such as polymers derived from 2,3-di(3-aminophenyl)quinoxaline, offer some insight into the potential properties of polymers containing the quinoxaline (B1680401) moiety, which is structurally related to pyrazine. These polymers have demonstrated high glass transition temperatures and good thermal stability.

The anticipated benefits of incorporating the this compound unit into a polymer backbone would include:

Enhanced Thermal Stability: The inherent rigidity and aromaticity of the pyrazine ring are expected to contribute to high decomposition temperatures and glass transition temperatures (Tg).

Improved Mechanical Properties: The rigid polymer chains would likely result in high tensile strength and modulus.

Specific Interactions: The nitrogen atoms in the pyrazine ring could offer sites for hydrogen bonding or coordination with metal ions, potentially leading to materials with unique properties.

Despite these theoretical advantages, the lack of empirical data in the form of detailed research findings and comprehensive data tables on the synthesis and properties of these specific specialty polymers prevents a more in-depth discussion and analysis. Further research and publication in this specific area are needed to fully elucidate the potential of this compound as a building block for advanced specialty polymer systems.

Due to the limited availability of specific research data on specialty polymers derived from this compound, a data table with detailed research findings cannot be generated at this time.

Catalytic Applications and Mechanistic Insights

Oxidation Reactions

Co-catalysis in Hydrocarbon Oxidation with Hydrogen Peroxide

2,3-Pyrazinedicarboxylic acid, an analogue of 2-pyrazinecarboxylic acid (PCA), has been identified as a highly effective co-catalyst in the metal-complex-catalyzed oxidation of various organic compounds. icp.ac.ru These catalytic systems are particularly notable for their ability to oxidize alkanes, arenes, and alcohols under mild conditions using hydrogen peroxide as the oxidant, often in the presence of air. icp.ac.ru The role of this compound as a co-catalyst is crucial, as the primary metal catalyst, such as a vanadate (B1173111) ion ([VO3]−), is typically inactive on its own. icp.ac.ruresearchgate.net

The addition of this compound or its analogues to the reaction mixture significantly enhances the catalytic activity. The mechanism is believed to involve the in-situ formation of catalytically active oxo-peroxo species. icp.ac.ru For instance, in vanadium-catalyzed systems, this compound can coordinate with the vanadium center to form active intermediates that facilitate the oxidation process. icp.ac.ru This co-catalytic system has been successfully applied to the oxidation of a variety of hydrocarbons. For example, alkanes such as cyclohexane (B81311) and n-heptane are oxidized to their corresponding alkyl hydroperoxides, which are the main products, along with smaller amounts of alcohols and ketones. researchgate.netresearchgate.net

The effectiveness of this catalytic system is demonstrated in the oxidation of cyclohexane, which can yield up to 40% of oxidation products. researchgate.net The reaction is thought to proceed via the generation of hydroxyl radicals (HO•) from the interaction of hydrogen peroxide with the vanadium-co-catalyst complex. researchgate.netresearchgate.net These highly reactive hydroxyl radicals then abstract a hydrogen atom from the hydrocarbon, initiating the oxidation cascade. researchgate.netresearchgate.net

HydrocarbonPrimary Metal CatalystCo-catalystOxidantPrimary ProductsReference
CyclohexaneVanadate ([VO3]−)This compoundH2O2Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone researchgate.net
n-HeptaneVanadate ([VO3]−)This compoundH2O2Isomeric heptyl hydroperoxides, Heptanols, Heptanones researchgate.net
Benzene (B151609)Vanadate ([VO3]−)This compoundH2O2Phenol researchgate.net
Table 1: Examples of Hydrocarbon Oxidation Co-catalyzed by this compound.

Degradation of Organic Pollutants (e.g., dyes, glyphosate)

While this compound's role as a co-catalyst in hydrocarbon oxidation is established, its direct application as a primary catalyst for the degradation of organic pollutants is less documented in readily available scientific literature. However, its structural features suggest potential applicability within broader catalytic systems for environmental remediation. As a dicarboxylate ligand, it is a key component in the synthesis of metal-organic frameworks (MOFs), which are known to have catalytic activity in the degradation of various pollutants. zhishangchem.com

The degradation of persistent organic pollutants such as dyes and herbicides like glyphosate (B1671968) is a significant area of research in heterogeneous catalysis. Photocatalysis, in particular, is a widely studied advanced oxidation process for this purpose. While there is extensive research on the use of various semiconductor materials and metal complexes for the photocatalytic degradation of dyes and glyphosate, specific studies focusing on this compound as the active catalytic species are not prominent. The potential for this compound to be involved in such degradation processes would likely be as a ligand in a photocatalytically active metal complex or as a building block in a MOF that can facilitate the generation of reactive oxygen species for pollutant degradation.

Catalyst Reusability and Heterogeneous Systems

A significant advantage of using this compound in the form of a heterogeneous catalyst, such as a metal-organic framework (MOF), is the potential for catalyst reusability. MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, and this compound can serve as such a ligand. zhishangchem.com These heterogeneous catalysts can be readily separated from the reaction mixture, which simplifies product purification and allows for their reuse in subsequent reaction cycles, enhancing the economic and environmental viability of the process. mdpi.comnih.gov

The stability and robustness of the MOF structure are critical for its reusability. Research on MOFs constructed with ligands similar to this compound, such as pyridine-2,3-dicarboxylate, has demonstrated excellent reusability. For instance, certain coordination polymers have been reused for up to seven cycles without a significant loss of catalytic efficiency. acs.org This high level of recyclability is a key feature of well-designed heterogeneous catalysts. mdpi.comnih.gov The ability to easily recover and reuse the catalyst is a major advantage over homogeneous catalytic systems, where catalyst separation can be challenging and costly. nih.gov

Hydrogenation and Cascade Reactions

Hydrogenation of Unsaturated Nitrogen-Containing Compounds

The application of this compound in the catalytic hydrogenation of unsaturated nitrogen-containing compounds is an area of potential interest, though specific examples are not extensively reported. Catalytic hydrogenation is a fundamental process for the reduction of functional groups, including the conversion of imines, nitro compounds, and N-heterocycles to their saturated analogues.

While direct use of this compound as a catalyst for these reactions is not well-documented, its role as a ligand in coordination complexes that can catalyze hydrogenation is plausible. Metal complexes are central to many hydrogenation reactions, and the electronic and steric properties of the ligands surrounding the metal center play a crucial role in the catalyst's activity and selectivity. The nitrogen atoms and carboxylate groups of this compound provide potential coordination sites for catalytically active metals. For instance, the diastereoselective hydrogenation of pyrazine (B50134) derivatives to piperazines has been achieved using various noble metal catalysts, highlighting the importance of the pyrazine core structure in such transformations. researchgate.net Further research is needed to explore the potential of this compound-based complexes in the hydrogenation of a broader range of unsaturated nitrogen-containing compounds.

Knoevenagel Condensation

This compound, in the form of its dicarboxylate ligand within metal-organic frameworks (MOFs), has shown significant catalytic activity in Knoevenagel condensation reactions. acs.org This reaction is a cornerstone of C-C bond formation in organic synthesis, involving the condensation of an active methylene (B1212753) compound with a carbonyl group.

Coordination polymers and MOFs constructed from pyridine-2,3-dicarboxylate (a close structural analogue) and various metal ions such as Zn(II), Cd(II), and Co(II) have been employed as efficient and reusable heterogeneous catalysts for this transformation. acs.org These materials possess both Lewis acidic sites (the metal centers) and Lewis basic sites (the non-coordinated oxygen atoms of the carboxylate groups), which can act synergistically to catalyze the reaction. acs.org

The catalytic process is believed to involve the activation of the carbonyl compound by the Lewis acidic metal center, while the Lewis basic site facilitates the deprotonation of the active methylene compound, generating the nucleophile. The reaction proceeds under mild conditions, and the heterogeneous nature of the MOF catalyst allows for easy separation and recycling for multiple runs with sustained catalytic performance. acs.orgrsc.org For example, certain pyridine-2,3-dicarboxylate-based MOFs have been successfully reused for up to seven catalytic cycles with retained efficiency. acs.org

CatalystReactantsProduct YieldReusabilityReference
[Cd(pdca)(H2O)2]nBenzaldehyde, MalononitrileHighUp to 7 cycles acs.org
[Zn(pdca)(H2O)2]nBenzaldehyde, MalononitrileHighUp to 7 cycles acs.org
[Co(pdca)(H2O)2]nBenzaldehyde, MalononitrileModerateUp to 7 cycles acs.org
Table 2: Catalytic Performance of Pyridine-2,3-dicarboxylate (pdca) based MOFs in Knoevenagel Condensation.

Suzuki and Heck Cross-Coupling Reactions

While this compound is a recognized building block in coordination chemistry, its direct application as a ligand in catalysts for Suzuki-Miyaura and Heck cross-coupling reactions is not extensively documented in publicly available research. These palladium-catalyzed reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organohalide, whereas the Heck reaction couples an unsaturated halide with an alkene.

The efficacy of these reactions often hinges on the nature of the ligands coordinated to the palladium center, which influence the catalyst's stability, activity, and selectivity. Ligands containing nitrogen and oxygen donor atoms, such as those that can be formed from this compound, have been explored in the broader context of cross-coupling catalysis. For instance, metal-organic frameworks (MOFs) utilizing ligands with similar functionalities have been investigated as platforms for heterogeneous catalysis in coupling reactions. However, specific research detailing the performance and mechanistic insights of catalysts directly incorporating the this compound ligand in Suzuki and Heck reactions is limited.

Hydrogen Tandem Reactions

Hydrogen tandem reactions, which involve a sequence of reactions where one of the steps is a hydrogenation process, are an important strategy in organic synthesis for achieving molecular complexity from simple starting materials in an efficient manner. These reactions often rely on multifunctional catalysts that can promote different transformations in a single pot.

The application of this compound as a component of catalysts for hydrogen tandem reactions is an area that has not been specifically detailed in available research. The pyrazine ring and the carboxylic acid functionalities could, in principle, be utilized to create ligands for metal centers that are active in hydrogenation. For example, coordination complexes involving this ligand might be designed to act as catalysts for transfer hydrogenation or for tandem processes that combine hydrogenation with other transformations like condensation or cyclization.

Tandem catalysis often requires a catalyst that is stable and active under the conditions necessary for multiple reaction steps. While this compound is used to construct robust coordination polymers and MOFs, their specific application and performance in hydrogen tandem reactions have not been a significant focus of reported studies. Therefore, detailed research findings and mechanistic insights into the role of this compound in this context remain to be established.

Role as a Catalyst Support and Ligand in Metal-Supported Catalysts

The utility of this compound as a ligand for the construction of catalyst supports, particularly in the form of metal-organic frameworks (MOFs), has been recognized. MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The structure of this compound, with its pyrazine ring and two carboxylic acid groups, allows it to act as a linker to form multidimensional coordination polymers. researchgate.net These frameworks can serve as supports for catalytically active metal species.

The porous nature of MOFs derived from this compound can allow for the diffusion of substrates and products, while the framework itself can provide a high surface area and stabilize catalytically active metal centers. The pyrazine and carboxylate groups can coordinate to structural metal ions within the framework, and also potentially interact with and stabilize deposited metal nanoparticles or single-atom catalysts.

Biological and Pharmaceutical Research

Synthesis of Bioactive Molecules and Drug Intermediates

2,3-Pyrazinedicarboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the production of pyrazinamide (B1679903), a first-line medication for the treatment of tuberculosis. jyoungpharm.in The dicarboxylate structure of the compound also lends itself to the creation of complex metal-organic frameworks and other novel materials with potential therapeutic applications. jyoungpharm.in

The synthesis of bioactive derivatives often begins with the conversion of this compound into its more reactive forms, such as diesters or dianhydrides. For instance, furo[3,4-b]pyrazine-5,7-dione, also known as 2,3-pyrazinedicarboxylic anhydride (B1165640), can be synthesized from this compound through dehydration. smolecule.com This anhydride can then be used to create various substituted pyrazine (B50134) derivatives. smolecule.com

One common synthetic route involves the reaction of this compound with thionyl chloride to produce the corresponding acyl chloride, which is then reacted with an amine to form an amide. This straightforward method has been employed to synthesize a variety of pyrazinamide derivatives with potential anti-mycobacterial activity. smolecule.com Another approach involves the esterification of the dicarboxylic acid, followed by hydrazinolysis to form a dicarbohydrazide. This intermediate can then be reacted with aldehydes to produce Schiff bases, which can be further modified to create novel 2-azetidinone derivatives with antimicrobial properties. jcmimagescasereports.org

The versatility of this compound as a synthetic precursor allows for the introduction of diverse functional groups, enabling the modulation of the pharmacological properties of the resulting molecules. nih.gov

Antimicrobial Properties

This compound and its derivatives have demonstrated notable antimicrobial activity. The parent compound itself has been found to possess both antibacterial and antifungal properties. chemicalbook.com

Antibacterial Activity

Research has shown that this compound is an antibacterial compound. chemicalbook.com Its derivatives, particularly those incorporating other heterocyclic moieties like piperazine, have been synthesized and evaluated for their antibacterial effects. For example, a series of novel pyrazine-2-carboxylic acid derivatives of piperazines exhibited good antimicrobial activity against several clinical isolates. rjpbcs.com

The antibacterial efficacy of these derivatives can be quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values for selected pyrazine-2-carboxylic acid derivatives against various bacterial strains.

CompoundE. coli (µg/mL)P. aeruginosa (µg/mL)B. subtilis (µg/mL)S. aureus (µg/mL)
P3 50>1002550
P4 50>1002525
P6 >100252550
P7 50252525
P9 50252525
P10 >100252525

Metal complexes of pyrazine derivatives have also been investigated for their antibacterial properties. Coordination of the pyrazine moiety to a metal center can enhance the antimicrobial activity compared to the free ligand. nih.gov

Antifungal Activity

In addition to its antibacterial effects, this compound has been reported to exhibit antifungal activity. chemicalbook.com The development of derivatives and metal complexes of this compound has been a strategy to enhance its antifungal potential. For instance, certain pyrazine-2-carboxylic acid derivatives have shown efficacy against fungal strains such as Candida albicans. rjpbcs.com

The antifungal activity of these compounds is also assessed using the Minimum Inhibitory Concentration (MIC). The table below presents the MIC values for selected pyrazine-2-carboxylic acid derivatives against Candida albicans.

CompoundC. albicans (µg/mL)
P4 3.125
P10 3.125

Coordination polymers and metal complexes incorporating 2,3-pyrazinedicarboxylate have been explored for their antifungal properties, with some showing promising results. researchgate.net

Anticancer and Anti-tumor Activities

The potential of this compound and its derivatives in cancer therapy has been an active area of research, primarily focusing on the synthesis and evaluation of metal complexes.

Metal Complex Drugs with Anticancer Activity

This compound is an effective ligand for the formation of coordination complexes with various metal ions, and these complexes have been investigated for their anticancer properties. The coordination of the pyrazine derivative to a metal center can lead to compounds with significant cytotoxicity against cancer cell lines.

For example, a pyrazine-based Pt(II) bis-alkynyl organometallic complex exhibited a potent cytotoxic effect against A549 human lung carcinoma cells, with an IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) comparable to the established anticancer drug cisplatin. nih.gov Another study on a copper(II) complex with a pyrazine-based ligand demonstrated good anticancer activity against a panel of cancer cell lines, including HeLa cells, with an IC50 value of 17.50 µM. nih.gov

The anticancer activity of these metal complexes is influenced by both the nature of the metal ion and the structure of the pyrazine-based ligand. The table below summarizes the in vitro anticancer activity of a selection of metal complexes containing pyrazine or related pyridine (B92270) dicarboxylic acid ligands against various human cancer cell lines.

ComplexCancer Cell LineIC50 (µM)
Pyrazine-based Pt(II) complexA549 (Lung)3-5
Copper(II) pyrazine-based complexHeLa (Cervical)17.50
Zinc(II) pyridinedicarboxylic acid complexSMMC-7721 (Hepatocellular)21.80

These findings suggest that metal complexes incorporating pyrazine-based ligands are a promising avenue for the development of novel anticancer therapeutics.

Interference with Cancer Cell Metabolism

While the precise mechanisms are still under investigation, some pyrazine derivatives are thought to exert their anticancer effects by interfering with cancer cell metabolism. The structure of pyrazine derivatives allows them to potentially interact with various biological targets within cancer cells, leading to apoptosis (programmed cell death) and inhibition of cell proliferation.

For some metal complexes of pyrazine-based ligands, the proposed mechanism of action involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. nih.gov The induction of apoptosis through the mitochondrial pathway is another suggested mechanism for the anticancer activity of certain pyrazine-based compounds. mdpi.com Further research is needed to fully elucidate the specific metabolic pathways that are targeted by this compound derivatives in cancer cells.

Structural Modification Research for Bioactive Molecules

This compound and its anhydride derivative are recognized as valuable starting materials in the synthesis of new bioactive compounds. Their bifunctional nature allows for the creation of diverse molecular architectures with potential therapeutic applications.

Pyrazinamide Derivatives

Pyrazinamide is a crucial first-line antituberculosis drug. cuni.cz The structural modification of pyrazinamide is a key strategy in the development of new analogues with potentially enhanced efficacy, improved pharmacokinetic properties, or activity against drug-resistant strains of Mycobacterium tuberculosis.

A significant pathway for the synthesis of pyrazinamide analogues involves the use of 2,3-pyrazinedicarboxylic anhydride, a direct derivative of this compound. Research has shown that the reaction of 2,3-pyrazinedicarboxylic anhydride with various amines and anilines can produce pyrazine carboxamides, which are structurally analogous to pyrazinamide, in good to excellent yields. researchgate.net This reaction proceeds through a proposed mechanism involving the ring opening of the anhydride followed by decarboxylation of the heterocyclic ring. researchgate.net

One specific example of this synthetic approach is the condensation of this compound anhydride with aminoacetophenones. This reaction yields N-(acetylphenyl)pyrazine-2-carboxamides, which can be further modified. researchgate.net For instance, these derivatives can undergo reactions with various electrophilic and nucleophilic reagents to create a range of novel compounds. researchgate.net The antimicrobial activities of these newly synthesized compounds have been studied, with some exhibiting pronounced effects. researchgate.net

While the direct synthesis from this compound is less commonly detailed in readily available literature, its anhydride serves as a key intermediate. The majority of published research on pyrazinamide derivatives focuses on pyrazine-2-carboxylic acid as the starting material. nih.govresearchgate.netmdpi.com Nevertheless, the established synthetic route from 2,3-pyrazinedicarboxylic anhydride highlights the utility of the core this compound structure in generating a library of pyrazinamide analogues for biological evaluation.

Synthesis of Pyrazinamide Analogues from this compound Anhydride
Starting MaterialReactantResulting Compound ClassReported Biological Activity
This compound anhydrideAmines and AnilinesPyrazine CarboxamidesAntimycobacterial potential researchgate.net
This compound anhydrideAminoacetophenonesN-(acetylphenyl)pyrazine-2-carboxamidesAntimicrobial activity researchgate.net

Prodrug Strategies

A prodrug is an inactive or less active drug derivative that is converted into its active form in the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Despite the potential of dicarboxylic acids to act as linkers in prodrug design, a thorough review of the scientific literature did not yield specific examples of this compound being utilized in such a capacity. While the concept of using dicarboxylic acids as linkers to connect a drug molecule to a carrier or to create a bioreversible derivative is established, there is no direct evidence to date of this compound being applied in this context. Therefore, its role in prodrug strategies remains a hypothetical area for future investigation.

Analytical Methodologies for Compound Characterization and Detection

Chromatographic Techniques

Chromatography is a fundamental technique for the separation, identification, and quantification of 2,3-Pyrazinedicarboxylic acid and its related substances. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile tool in this context.

HPLC is widely utilized for the analysis of related substances and impurities in this compound samples. One effective approach involves pre-column derivatization to enhance the chromatographic properties of the analytes. For instance, in the analysis of 2,3-Pyrazinedicarboxylic anhydride (B1165640), which readily hydrolyzes to this compound, a derivatization step with methanol (B129727) can be employed. This allows for the simultaneous determination of the anhydride, the acid, and other potential impurities like 2-pyrazine formic acid. cmes.org

A typical HPLC method for this analysis uses a reversed-phase C18 column. The separation is achieved through gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.5% trifluoroacetic acid) and an organic modifier like methanol. Detection is commonly performed using a UV detector at a wavelength of 270 nm. cmes.org This method has been shown to provide good resolution between this compound, its anhydride, and other related impurities, with detection limits in the range of 0.01 to 0.06 mg·L⁻¹. cmes.org

Table 1: HPLC Method Parameters for Analysis of this compound and Related Substances

Parameter Condition
Stationary Phase YMC Triart C18
Mobile Phase Gradient elution with 0.5% trifluoroacetic acid and methanol
Detection Wavelength 270 nm
Derivatization Pre-column with methanol for anhydride analysis
Detection Limits This compound: 0.0575 mg·L⁻¹
2-Pyrazine formic acid: 0.0548 mg·L⁻¹
2,3-Pyrazinedicarboxylic anhydride: 0.0102 mg·L⁻¹

Data sourced from a study on the determination of related substances of 2,3-Pyrizine Dicarboxylic Anhydride. cmes.org

Reversed-phase HPLC (RP-HPLC) is a primary technique for the isolation and purification of impurities in this compound. The separation mechanism in RP-HPLC is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase. By manipulating the composition of the polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a high degree of separation can be achieved.

For pyrazine (B50134) compounds, including this compound, a C18 column is a common choice for the stationary phase. tut.ac.jp The retention of the analytes can be finely tuned by adjusting the percentage of the organic modifier in the mobile phase and the column temperature. tut.ac.jp This allows for the effective isolation of impurities, even those with structures very similar to the main compound. The isolated impurities can then be collected for further structural elucidation using spectroscopic techniques.

Electrophoretic Techniques

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for the analysis of charged species like this compound.

Capillary Zone Electrophoresis (CZE) is a suitable technique for the analysis of dicarboxylic acids. Due to the lack of a strong chromophore in many dicarboxylic acids, indirect UV detection is often employed. This method involves adding a UV-absorbing compound to the background electrolyte (BGE). The analyte displaces the chromophore, leading to a decrease in absorbance as it passes the detector, resulting in a negative peak.

Interestingly, this compound itself has been successfully used as a background electrolyte for the CZE analysis of other dicarboxylic acids in atmospheric aerosol particles. nih.gov In this application, a solution of this compound at an optimized pH of 10.6 served as the BGE. nih.gov To enable fast anion detection, an electroosmotic flow modifier was added to reverse the flow direction. nih.gov This demonstrates the utility of this compound's properties in electrophoretic separations. When analyzing this compound as an analyte, a different chromophoric BGE would be selected, and the principles of indirect UV detection would apply.

CZE with indirect UV detection is a powerful tool for the determination of dicarboxylic acids in various complex matrices.

Environmental Samples: The analysis of dicarboxylic acids in atmospheric aerosols is crucial for understanding atmospheric chemistry. CZE has been applied to separate and quantify a homologous series of dicarboxylic acids (C2-C10) in aerosol samples. nih.gov Sample preparation typically involves extraction from filters, followed by a concentration step like solid-phase extraction (SPE) before CZE analysis. nih.gov

Biological Samples: Carboxylic acids are important metabolites, and their analysis in biological fluids can provide valuable diagnostic information. nih.govscispace.com CZE methods have been developed to quantify intermediates of the tricarboxylic acid (TCA) cycle in human urine. scielo.brscielo.br These methods often require minimal sample pretreatment, highlighting an advantage of CE. nih.gov

Food Samples: The determination of organic acids is important for the quality control of food and beverages. CZE provides a rapid and efficient method for the analysis of low-molecular-mass organic acids in various food matrices. nih.govresearchgate.net

Table 2: Application of CZE for Dicarboxylic Acid Analysis in Complex Matrices

Matrix Analytes Sample Preparation Detection Method
Atmospheric Aerosols C2-C10 dicarboxylic acids Hot water/ultrasonication extraction, Solid-Phase Extraction (SPE) Indirect UV Detection
Human Urine Tricarboxylic acid (TCA) cycle intermediates Dilution Indirect UV Detection

| Food and Beverages | Low-molecular-mass organic acids | Varies by sample type | Direct or Indirect UV Detection |

Spectroscopic Detection Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure of this compound. The chemical shifts and coupling constants provide detailed information about the arrangement of protons and carbon atoms within the molecule. nih.govchemicalbook.comspectrabase.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy, including Fourier-transform infrared (FTIR) and attenuated total reflectance (ATR)-IR, is used to identify the functional groups present in the molecule. tandfonline.comtandfonline.comchemicalbook.com The vibrational spectra show characteristic absorption bands for the carboxylic acid groups and the pyrazine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound exhibits absorption maxima that are characteristic of the pyrazine ring system. tandfonline.comresearchgate.netresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Gas chromatography-mass spectrometry (GC-MS) can be employed for this purpose, providing both separation and identification. nih.govmassbank.eu

Table 3: Spectroscopic Data for this compound

Spectroscopic Technique Key Findings
¹H NMR Provides information on the chemical environment of the hydrogen atoms.
¹³C NMR Reveals the number and types of carbon atoms in the molecule.
Infrared (IR) Shows characteristic absorptions for C=O and O-H of the carboxylic acid groups, and vibrations of the pyrazine ring.
UV-Vis Displays electronic transitions characteristic of the pyrazine chromophore.
Mass Spectrometry (MS) Determines the molecular weight and provides structural information through fragmentation patterns.

A compilation of data from various spectroscopic databases and research articles. tandfonline.comresearchgate.netnih.govspectrabase.com

Metal Ion Detection based on Fluorescence or Color Properties

While this compound itself is not typically used directly as a fluorescent or colorimetric sensor, it serves as a foundational building block for creating sophisticated detectors. Coordination polymers synthesized with this acid have demonstrated significant potential in detecting hazardous heavy metal ions in aqueous solutions through fluorescence-based mechanisms.

A notable example is a neodymium-based coordination polymer, [Nd(NO₃)₃(H₂pzdca)]ₙ (denoted as MA-1), which utilizes this compound (H₂pzdca) as the organic linker. acs.orgnih.gov To enhance its sensing capabilities and stability in water, this coordination polymer has been integrated with functionalized carbon nanotubes (F-CNTs) to create a composite material, MA-1@CNT. acs.orgresearchgate.netnih.gov This composite material functions as a highly sensitive and selective fluorescent sensor for several heavy metal ions. nih.govresearchgate.net

The detection mechanism of the MA-1@CNT sensor is based on its fluorescent response upon interaction with target metal ions. The sensor exhibits a "turn-on" or fluorescence enhancement for certain ions and a "turn-off" or fluorescence quenching for others. nih.govresearchgate.net Specifically, it shows high sensitivity towards Lead (Pb(II)), Arsenic (As(III)), and Chromium (Cr(VI)) ions. nih.govresearchgate.net

Research Findings:

Turn-On Sensing for Pb(II) and As(III): The fluorescence intensity of the MA-1@CNT sensor is significantly enhanced in the presence of Pb(II) and As(III) ions. This "turn-on" response is attributed to a chelation-enhanced fluorescence (CHEF) phenomenon. nih.govresearchgate.net

Turn-Off Sensing for Cr(VI): Conversely, the sensor's fluorescence is quenched upon interaction with Cr(VI) ions. The "turn-off" mechanism is ascribed to an inner filter effect (IFE), where the absorption spectrum of the Cr(VI) ions overlaps with the excitation and/or emission bands of the fluorophore. nih.govresearchgate.net

The performance of this sensor system, as detailed in the research, highlights its potential for environmental monitoring of toxic heavy metals. The limits of detection (LOD) were found to be in the nanomolar range, demonstrating excellent sensitivity. nih.govresearchgate.net

Target Metal IonSensing MaterialFluorescence ResponseProposed MechanismLimit of Detection (LOD)
Lead (Pb(II))MA-1@CNTTurn-On (Enhancement)Chelation-Enhanced Fluorescence (CHEF)15.9 nM
Arsenic (As(III))MA-1@CNTTurn-On (Enhancement)Chelation-Enhanced Fluorescence (CHEF)16.0 nM
Chromium (Cr(VI))MA-1@CNTTurn-Off (Quenching)Inner Filter Effect (IFE)76.9 nM

Chemosensors and Chemical Detectors

The application of this compound as a linker in coordination polymers extends to the detection of hazardous organic molecules. The same neodymium-based coordination polymer composite, MA-1@CNT, that is effective for metal ion detection also functions as a chemosensor for nitroaromatic compounds, which are common industrial pollutants and components of explosives. acs.orgnih.gov

The MA-1@CNT composite has been specifically tested for the detection of Nitrobenzene (NB). nih.govresearchgate.net The sensing is achieved through a fluorescence quenching ("turn-off") mechanism. When the sensor is exposed to nitrobenzene, its fluorescence intensity decreases significantly, allowing for quantitative detection at very low concentrations. nih.govresearchgate.net The proposed mechanism for this quenching is the inner filter effect (IFE), resulting from the overlap between the emission/excitation bands of the sensor and the absorption band of nitrobenzene. nih.govresearchgate.net

The reusability of the sensor has also been demonstrated; the MA-1@CNT composite can be regenerated and reused for several cycles by washing, indicating its robustness for practical applications. nih.gov This dual functionality in detecting both heavy metals and nitroaromatic chemicals makes sensor systems derived from this compound versatile platforms for environmental safety and monitoring. acs.org

Target AnalyteSensing MaterialFluorescence ResponseProposed MechanismLimit of Detection (LOD)
Nitrobenzene (NB)MA-1@CNTTurn-Off (Quenching)Inner Filter Effect (IFE)21.1 nM

Future Directions and Emerging Research Avenues

Exploration of Novel Derivatives and Analogues

The foundational structure of 2,3-pyrazinedicarboxylic acid makes it an ideal scaffold for the development of new derivatives and analogues with tailored properties. Its dicarboxylate nature allows for a wide range of chemical modifications, leading to compounds with potential applications in pharmaceuticals and materials science. nbinno.comchemimpex.com

Researchers are actively synthesizing and evaluating novel derivatives, such as pyrazine-1,3,4-oxadiazole analogues, for their biological activity. nih.gov A recent study focused on a series of these derivatives, which were evaluated for their antitubercular activity against Mycobacterium tuberculosis. The findings indicated that certain halogenated compounds exhibited high potency, suggesting that lipophilicity and specific target interactions are enhanced by these modifications. nih.gov

Another area of exploration involves the creation of amide-linked hybrids by coupling the carboxylic acid groups with various amino-substituted pyrazines. ieasrj.com This modular approach facilitates the generation of a diverse library of compounds, enabling structure-activity relationship (SAR) studies to identify key substituents responsible for specific biological activities, such as anti-inflammatory potential. ieasrj.com The synthesis of esters from pyrazinoic acid and this compound is also a subject of ongoing research. acs.org

The table below summarizes key findings from recent research on novel derivatives.

Derivative ClassSynthetic ApproachKey FindingsPotential Application
Pyrazine-1,3,4-oxadiazole AnaloguesMulti-step synthesis involving pyrazine (B50134) and oxadiazole moieties.Halogen substitutions enhance lipophilicity and target interactions, leading to high potency. nih.govAntitubercular Agents nih.gov
Amide-Linked HybridsPeptide coupling of carboxylic acid groups with amino-substituted pyrazines. ieasrj.comModular approach allows for structural diversity and SAR studies. ieasrj.comAnti-inflammatory Agents ieasrj.com
Fused Heterocyclic HybridsCyclization reactions involving hydrazine (B178648) intermediates with diketones or ketoacids. ieasrj.comCreation of fused pyrazine-pyrazole or pyrazine-triazole structures. ieasrj.comBiologically Active Compounds

Advanced Applications in Nanotechnology and Hybrid Materials

This compound is a highly valued ligand in coordination and supramolecular chemistry due to its ability to form stable complexes with metal ions. nbinno.com This characteristic is being leveraged to construct advanced materials like metal-organic frameworks (MOFs) and coordination polymers. nbinno.comchemicalbook.com These materials possess intricate, multidimensional structures and exhibit properties relevant to catalysis, gas storage, and luminescence. chemicalbook.comresearchgate.net

The anion of this compound can bridge neighboring metal atoms to form one-dimensional (1D) chains, two-dimensional (2D) networks, or complex three-dimensional (3D) frameworks. chemicalbook.comresearchgate.net For instance, it has been used to synthesize neodymium(III) coordination polymers with 3D frameworks and luminescent properties. chemicalbook.com Similarly, lead-based coordination polymers have been synthesized that demonstrate rapid structural transformations and potential for cation exchange, highlighting their applicability in semiconductor materials. researchgate.net

The versatility of this compound as a linker is summarized in the following table:

Material TypeMetal Ion(s)Structural FeaturesPotential Applications
Coordination PolymersNeodymium(III)Three-dimensional framework chemicalbook.comLuminescent materials chemicalbook.com
Coordination PolymersCopper(II), Zinc(II)1D chains and 2D networks researchgate.netMagnetic materials researchgate.net
Coordination PolymersLead(II)1D chains capable of transforming into 2D or 3D structures researchgate.netWide optical band-gap semiconductors, cation exchange researchgate.net
Metal-Organic Frameworks (MOFs)Various transition metalsPorous crystalline structuresGas storage, catalysis nbinno.comtcichemicals.com

Integration with Artificial Intelligence and Machine Learning in Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new materials derived from this compound. rsc.orgnih.gov These computational tools can accelerate the traditionally slow, trial-and-error process of materials development by predicting material properties and identifying promising candidates from vast virtual libraries. nih.govresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are already being employed to design and evaluate the properties of novel energetic materials based on pyrazine backbones. semanticscholar.orgtandfonline.com In one study, DFT calculations were used to predict the detonation velocities and pressures of a series of furazan-pyrazine fused ring derivatives, identifying several compounds with better energetic performance than traditional materials like RDX. semanticscholar.orgtandfonline.com

AI and ML can further enhance these efforts by:

High-Throughput Screening: Rapidly screening thousands of potential derivatives of this compound to predict their properties and identify candidates with desired characteristics. mdpi.com

Inverse Design: Starting with a desired property (e.g., a specific bandgap or porosity) and using generative models to design a molecule or material that exhibits that property. researchgate.net

Accelerating Simulations: Using ML potentials as surrogate models to speed up complex quantum mechanical calculations, enabling the exploration of larger design spaces. mdpi.com

This data-driven approach, which combines large datasets from experiments and simulations with powerful ML algorithms, can uncover complex structure-property relationships and guide the synthesis of next-generation materials. rsc.orgnih.gov The application of AI in drug design is also a promising avenue for discovering novel bioactive molecules derived from this compound. nih.gov

Sustainable Synthesis and Green Chemistry Approaches

Future research will increasingly focus on developing sustainable and environmentally friendly methods for synthesizing this compound. Traditional synthesis often involves strong oxidizing agents like potassium permanganate (B83412), which can generate significant waste. orgsyn.org

Green chemistry approaches aim to reduce the environmental impact of chemical processes. One patented method proposes the use of sodium chlorate (B79027) as an oxidant in an aqueous, acidic system. This method is described as milder, with more easily controlled reaction temperatures, and generates gaseous byproducts that can be absorbed by an alkali solution, thereby reducing environmental pollution. google.com

A comparison of synthetic methods is outlined below:

MethodOxidizing AgentRaw MaterialAdvantages/Disadvantages
Traditional OxidationPotassium permanganate orgsyn.orgQuinoxaline (B1680401) orgsyn.orgDisadvantage: Generates large amounts of manganese dioxide waste. orgsyn.org
Patented MethodSodium chlorate google.comQuinoxaline google.comAdvantage: Milder reaction, moderate temperature, reduced environmental pollution. google.com

Furthermore, the broader trend in chemical manufacturing is shifting towards biocatalysis and the use of renewable feedstocks. Research into microbial production of other dicarboxylic acids, such as 2-pyrone-4,6-dicarboxylic acid from lignocellulosic biomass, demonstrates the potential for developing biological routes for aromatic chemical synthesis. rsc.org Future work could explore engineering microbial strains or developing enzymatic processes to produce this compound from renewable sources, representing a significant advancement in green chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-PDCA, and how do oxidation methods affect yield and purity?

  • Methodology : The primary synthesis involves oxidizing quinoxaline or benzopyrazine with potassium permanganate (KMnO₄) under reflux (68–90°C) in aqueous acidic or neutral conditions. Key steps include neutralization with HCl to pH 2, crystallization below 15°C, and purification via ethanol washing. Alternative methods include electrochemical oxidation of quinoxaline on a nickel electrode, yielding 2,3-PDCA in lower-temperature regimes .
  • Comparative Analysis : Traditional KMnO₄ oxidation achieves ~70% yield but requires precise pH control to avoid overoxidation. Electrochemical methods offer greener alternatives but may produce side products like oxalate under hydrothermal conditions .

Q. Which spectroscopic techniques are most reliable for characterizing 2,3-PDCA and its metal complexes?

  • Techniques :

  • FT-IR/Raman : Identify carboxylate stretching modes (e.g., asymmetric/symmetric ν(COO⁻) at ~1600–1400 cm⁻¹) and pyrazine ring vibrations .
  • NMR : ¹H/¹³C spectra (D₂O/DMSO-d₆) reveal protonation states and coordination-induced shifts (e.g., downfield shifts for carboxylate carbons upon metal binding) .
  • XRD : Resolve coordination geometries (e.g., monodentate vs. bridging carboxylate modes) in crystalline complexes .

Advanced Research Questions

Q. How does pH modulate the structural diversity of lanthanide coordination polymers with 2,3-PDCA?

  • Experimental Design : Hydrothermal reactions with La³+/Eu³+/Tb³+ salts at pH 4–9 yield 3D polymers like [La₂(2,3-pzdc)₃(H₂O)]ₙ. At lower pH (4–5), carboxylate groups remain protonated, favoring monodentate coordination. Higher pH (7–9) deprotonates ligands, enabling bridging modes and varied dimensionality .
  • Data Analysis : Single-crystal XRD shows pH-dependent coordination numbers (e.g., La³+ shifts from 8-coordinate at pH 4 to 9-coordinate at pH 7). Luminescence studies (Eu³+/Tb³+ polymers) correlate emission intensity with ligand-to-metal energy transfer efficiency .

Q. What mechanisms drive the in situ formation of oxalate from 2,3-PDCA under hydrothermal conditions?

  • Pathway Analysis : ¹³C NMR and ESI-MS reveal oxidative decomposition of 2,3-PDCA via pyrazine ring cleavage. Intermediates like 2-pyrazinecarboxylic acid and glycolic acid form, with oxalate emerging as a stable byproduct. This process competes with coordination polymer assembly, requiring kinetic control (e.g., shorter reaction times) to suppress decomposition .
  • Impact on Synthesis : Oxalate contamination alters polymer topology (e.g., Nd³+ systems form mixed-ligand networks with oxalate bridges). Researchers must monitor reaction progress via in situ NMR or adjust redox conditions to minimize side reactions .

Q. How does 2,3-PDCA achieve selective copper(II) precipitation, and what factors govern its metal ion selectivity?

  • Mechanistic Insight : 2,3-PDCA selectively binds Cu²+ via a [Cu(2,3-PDCA-H)₂]ₙ·2nH₂O complex, leveraging steric and electronic effects. The ligand’s planar geometry and dual carboxylate/pyrazine donors favor square-planar Cu²+ coordination over smaller ions (e.g., Zn²+/Fe³+). Selectivity is pH-dependent, with optimal Cu precipitation at pH 3–4 .
  • Validation : Single-crystal XRD and UV-Vis confirm Cu²+ binding. Competitive studies (e.g., with Au³+) show minimal interference, making 2,3-PDCA viable for e-waste recycling (98.5% Cu recovery) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coordination modes of 2,3-PDCA across metal complexes?

  • Case Study : Some studies describe monodentate carboxylate binding (e.g., [Cu(pzdc)(H₂O)(en)₂]), while others report bridging modes (e.g., Co³+ polymers). Contradictions arise from pH, counterion effects, and steric hindrance.
  • Resolution : Systematic XRD and DFT studies show that steric bulk from ancillary ligands (e.g., ethylenediamine) forces monodentate coordination, whereas flexible ligands (e.g., water) permit bridging. pH-driven deprotonation also alters binding modes .

Methodological Recommendations

  • Synthesis Optimization : Use KMnO₄ in a H₂SO₄/CuSO₄ catalyst system for scalable 2,3-PDCA production .
  • Complex Characterization : Combine XRD with thermogravimetric analysis (TGA) to assess thermal stability and ligand loss in coordination polymers .
  • Selectivity Tuning : Adjust pH and ligand-to-metal ratios to enhance Cu²+ vs. Au³+ selectivity in precipitation workflows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.